Ethyl 3-(4-phenylbutanoylamino)benzoate
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Overview
Description
Ethyl 3-(4-phenylbutanoylamino)benzoate is an organic compound with the molecular formula C19H21NO3. It is a benzoate ester derivative, characterized by the presence of an ethyl ester group attached to a benzoic acid moiety, which is further substituted with a 4-phenylbutanoylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(4-phenylbutanoylamino)benzoate typically involves a multi-step process. One common method starts with the acylation of 3-aminobenzoic acid with 4-phenylbutanoyl chloride in the presence of a base such as pyridine. This reaction forms 3-(4-phenylbutanoylamino)benzoic acid, which is then esterified with ethanol in the presence of a catalyst like sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-phenylbutanoylamino)benzoate can undergo various chemical reactions, including:
Oxidation: The phenylbutanoyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various ester or amide derivatives.
Scientific Research Applications
Ethyl 3-(4-phenylbutanoylamino)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use as a local anesthetic due to its structural similarity to known anesthetics.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 3-(4-phenylbutanoylamino)benzoate, particularly in its potential use as a local anesthetic, involves the inhibition of sodium ion channels in nerve cells. By binding to specific sites on these channels, the compound prevents the influx of sodium ions, thereby blocking the propagation of nerve impulses and resulting in a loss of sensation in the targeted area .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(butylamino)benzoate: Another benzoate ester with local anesthetic properties.
Benzocaine: A well-known local anesthetic with a similar ester structure.
Procaine: An ester-based local anesthetic used in medical procedures
Uniqueness
Ethyl 3-(4-phenylbutanoylamino)benzoate is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other similar compounds. Its structural features allow for potential modifications to enhance its efficacy and reduce toxicity .
Properties
CAS No. |
432532-89-3 |
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Molecular Formula |
C19H21NO3 |
Molecular Weight |
311.4g/mol |
IUPAC Name |
ethyl 3-(4-phenylbutanoylamino)benzoate |
InChI |
InChI=1S/C19H21NO3/c1-2-23-19(22)16-11-7-12-17(14-16)20-18(21)13-6-10-15-8-4-3-5-9-15/h3-5,7-9,11-12,14H,2,6,10,13H2,1H3,(H,20,21) |
InChI Key |
GLSBIJBCGKZBKI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)CCCC2=CC=CC=C2 |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)CCCC2=CC=CC=C2 |
Origin of Product |
United States |
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